4-甲基烟酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

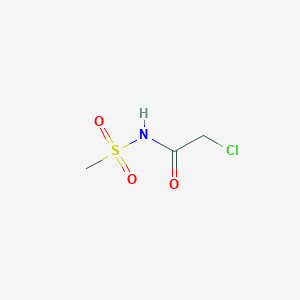

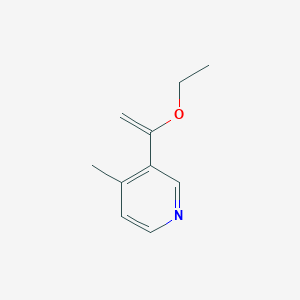

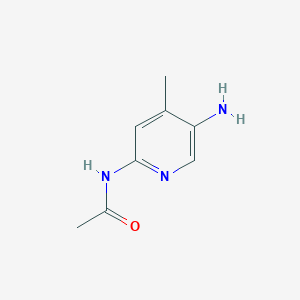

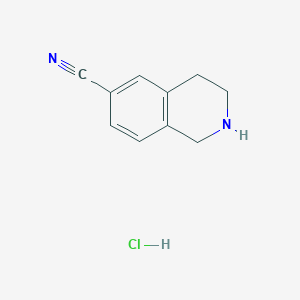

Ethyl 4-methylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of Ethyl 4-methylnicotinate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an ester functional group, which is a carbonyl adjacent to an ether linkage .

科学研究应用

Medicinal Chemistry: Heterocyclic Compound Synthesis

Ethyl 4-methylnicotinate is a heterocyclic compound that plays a significant role in medicinal chemistry. It’s used in the synthesis of various medicinally important heterocyclic compounds, which are a backbone for many pharmaceuticals .

Pharmacology: Piperidine Derivatives

In pharmacology, Ethyl 4-methylnicotinate is utilized in the synthesis of piperidine derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including anticancer agents and drugs for Alzheimer’s disease therapy .

Organic Synthesis: Reagent in Complex Molecule Construction

This compound acts as a key reagent in the synthesis of complex organic molecules. Its role in organic synthesis is crucial for constructing molecules with potential therapeutic applications.

Enzyme Activation: Modulating Biological Efficacy

Research suggests that Ethyl 4-methylnicotinate could influence the biological efficacy of enzymes. It may serve as a modulator in enzyme activation, which is vital for various biochemical processes .

Biochemistry: Indole Derivative Synthesis

Ethyl 4-methylnicotinate is involved in the synthesis of indole derivatives, which have broad-spectrum biological activities and clinical applications. These derivatives are crucial in developing new therapeutic agents .

Industrial Applications: Chemical Manufacturing

This substance has industrial applications in the manufacture of chemicals and food products. It is used as an intermediate in the formulation of mixtures and repackaging processes .

作用机制

Target of Action

Ethyl 4-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s role in peripheral vasodilation is thought to enhance local blood flow at the site of application .

Mode of Action

The mode of action of Ethyl 4-methylnicotinate involves its interaction with peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Ethyl 4-methylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-methylnicotinate involve the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .

Pharmacokinetics

It is known that following topical administration, ethyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound’s ADME properties may be influenced by its topical administration and its interaction with peripheral blood capillaries.

Result of Action

The result of Ethyl 4-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s role in peripheral vasodilation, which enhances local blood flow at the site of application .

Action Environment

The action, efficacy, and stability of Ethyl 4-methylnicotinate can be influenced by environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid . These factors can potentially affect the action and efficacy of Ethyl 4-methylnicotinate.

属性

IUPAC Name |

ethyl 4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXGKCWPISPQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylnicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)